molecular formula C24H17BrN4S B12128320 4-(4-Bromophenyl)-3-(naphthylmethylthio)-5-(3-pyridyl)-1,2,4-triazole

4-(4-Bromophenyl)-3-(naphthylmethylthio)-5-(3-pyridyl)-1,2,4-triazole

Cat. No.: B12128320
M. Wt: 473.4 g/mol
InChI Key: HBQYDPYMYVIBHP-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-3-(naphthylmethylthio)-5-(3-pyridyl)-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group, a naphthylmethylthio group, and a pyridyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-3-(naphthylmethylthio)-5-(3-pyridyl)-1,2,4-triazole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using bromobenzene and suitable catalysts.

    Attachment of the Naphthylmethylthio Group: This step involves the reaction of naphthylmethylthiol with the intermediate compound to form the desired product.

    Incorporation of the Pyridyl Group: The pyridyl group can be introduced through a coupling reaction with pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-3-(naphthylmethylthio)-5-(3-pyridyl)-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and appropriate solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and suitable solvents.

    Substitution: Amines, thiols, and catalysts like palladium or copper.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted products with new functional groups replacing the bromophenyl group.

Scientific Research Applications

4-(4-Bromophenyl)-3-(naphthylmethylthio)-5-(3-pyridyl)-1,2,4-triazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-3-(naphthylmethylthio)-5-(3-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-3-(naphthylmethylthio)-5-(3-pyridyl)-1,2,4-triazole
  • 4-(4-Fluorophenyl)-3-(naphthylmethylthio)-5-(3-pyridyl)-1,2,4-triazole
  • 4-(4-Methylphenyl)-3-(naphthylmethylthio)-5-(3-pyridyl)-1,2,4-triazole

Uniqueness

4-(4-Bromophenyl)-3-(naphthylmethylthio)-5-(3-pyridyl)-1,2,4-triazole is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C24H17BrN4S

Molecular Weight

473.4 g/mol

IUPAC Name

3-[4-(4-bromophenyl)-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C24H17BrN4S/c25-20-10-12-21(13-11-20)29-23(18-8-4-14-26-15-18)27-28-24(29)30-16-19-7-3-6-17-5-1-2-9-22(17)19/h1-15H,16H2

InChI Key

HBQYDPYMYVIBHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(N3C4=CC=C(C=C4)Br)C5=CN=CC=C5

Origin of Product

United States

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